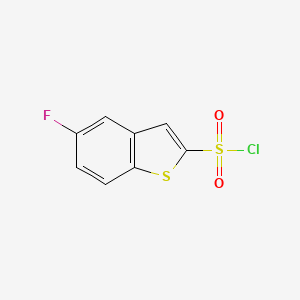![molecular formula C21H20N2O2S2 B2850399 N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(p-tolylthio)butanamide CAS No. 923081-34-9](/img/structure/B2850399.png)
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(p-tolylthio)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(p-tolylthio)butanamide, also known as CTK7A, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a member of the chromeno-thiazole family and has been found to have a range of interesting properties, including potential use as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(p-tolylthio)butanamide is not fully understood, but it is believed to work by targeting specific cellular pathways involved in cancer cell growth and proliferation. Studies have shown that N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(p-tolylthio)butanamide can inhibit the activity of certain enzymes and proteins involved in these pathways, leading to the suppression of cancer cell growth.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(p-tolylthio)butanamide has also been found to have a range of other biochemical and physiological effects. Studies have shown that this compound can modulate the activity of certain neurotransmitters in the brain, leading to potential use in the treatment of neurological disorders. Additionally, N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(p-tolylthio)butanamide has been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of other diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(p-tolylthio)butanamide in scientific research is its potent and selective activity against cancer cells. This makes it a valuable tool for studying cancer biology and developing new cancer treatments. However, there are also some limitations to using this compound in lab experiments, including its complex synthesis process and potential toxicity in certain cell types.
Future Directions
There are several potential future directions for research involving N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(p-tolylthio)butanamide. One area of interest is the development of new cancer treatments based on this compound. Additionally, researchers may explore the use of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(p-tolylthio)butanamide in the treatment of other diseases, such as neurological disorders and inflammatory conditions. Finally, further studies may be conducted to better understand the mechanism of action of this compound and identify new targets for therapeutic intervention.
Synthesis Methods
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(p-tolylthio)butanamide is a complex process that involves several steps. One of the most common methods for synthesizing this compound involves the reaction of 2-aminothiophenol with 3-methyl-4-hydroxycoumarin in the presence of a suitable catalyst. This reaction leads to the formation of a key intermediate, which is then further reacted with p-tolylthioacetic acid chloride to yield the final product.
Scientific Research Applications
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(p-tolylthio)butanamide has been the subject of numerous scientific studies due to its potential use in a variety of research applications. One of the most promising areas of research involves the use of this compound as a therapeutic agent in the treatment of cancer. Studies have shown that N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(p-tolylthio)butanamide has potent anti-cancer activity and may be useful in the development of new cancer treatments.
properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methylphenyl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S2/c1-14-8-10-15(11-9-14)26-12-4-7-19(24)22-21-23-20-16-5-2-3-6-17(16)25-13-18(20)27-21/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEIPTUFACJJTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


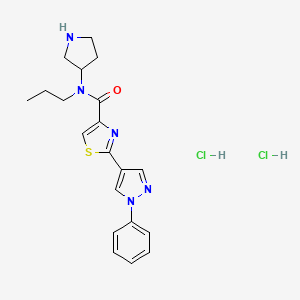
![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2850323.png)
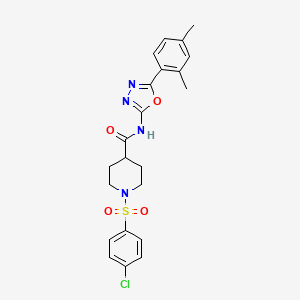
![3-[1-(4-Methyl-1,3-benzothiazol-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2850326.png)
![2-[(3-Nitro-2-pyridinyl)amino]-2-(2-thienyl)acetic acid](/img/structure/B2850327.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methyl-5-nitroaniline](/img/structure/B2850328.png)
![3-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,1-diphenylurea](/img/structure/B2850329.png)
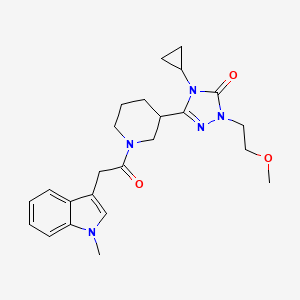
![2,7-Dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde](/img/structure/B2850331.png)
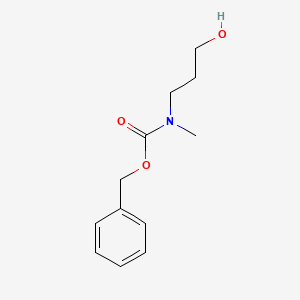

![5-Hydroxy-2-(3-methoxystyryl)naphtho[1,2-b]furan-3-carbaldehyde](/img/structure/B2850335.png)
